rac-(3R,4S)-4-propylpyrrolidin-3-ol
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Overview
Description
Rac-(3R,4S)-4-propylpyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by its unique stereochemistry, with the (3R,4S) configuration indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-propylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-propylpyrrolidine and appropriate reagents for introducing the hydroxyl group.
Reaction Conditions: The key step involves the stereoselective introduction of the hydroxyl group at the 3-position of the pyrrolidine ring. This can be achieved through various methods, including asymmetric reduction or catalytic hydrogenation.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired enantiomerically pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: The use of specific catalysts can enhance the stereoselectivity and efficiency of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-4-propylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: The product may be a ketone or aldehyde.
Reduction: The product may be a fully reduced pyrrolidine derivative.
Substitution: The product may be a halogenated or aminated pyrrolidine derivative.
Scientific Research Applications
Rac-(3R,4S)-4-propylpyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-propylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the stereochemistry of the compound play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Rac-(3R,4S)-4-propylpyrrolidin-3-ol can be compared with other similar compounds, such as:
Rac-(3R,4S)-4-(dimethylamino)-3-pyrrolidinol: This compound has a similar pyrrolidine structure but with different substituents.
Rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol: This compound has a different ring structure but shares similar stereochemistry.
Rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride: This compound has additional amino groups and different chemical properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the propyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1932236-27-5 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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